9-Methyl-7-oxa-9-azabicyclo[3.3.1]nonan-3-one
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Overview
Description
9-Methyl-7-oxa-9-azabicyclo[331]nonan-3-one is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-7-oxa-9-azabicyclo[3.3.1]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as ruthenium complexes may be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-7-oxa-9-azabicyclo[3.3.1]nonan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
Chemistry
In chemistry, 9-Methyl-7-oxa-9-azabicyclo[3.3.1]nonan-3-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites and activity of various enzymes .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 9-Methyl-7-oxa-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- (1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine
Uniqueness
What sets 9-Methyl-7-oxa-9-azabicyclo[3.3.1]nonan-3-one apart from similar compounds is its specific substitution pattern and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This unique arrangement allows for distinct reactivity and interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1R,5S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-8(10)3-7(9)5-11-4-6/h6-7H,2-5H2,1H3/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXCBNBNYPNNLY-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(=O)CC1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(=O)C[C@H]1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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